N'-(3-ethoxy-4-hydroxybenzylidene)cyclopentanecarbohydrazide
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Overview
Description
N'-(3-ethoxy-4-hydroxybenzylidene)cyclopentanecarbohydrazide (EHBC) is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is known for its ability to act as an antioxidant, anti-inflammatory, and anti-cancer agent. EHBC has shown promising results in various scientific research studies, making it a topic of great interest in the scientific community.
Mechanism of Action
The mechanism of action of N'-(3-ethoxy-4-hydroxybenzylidene)cyclopentanecarbohydrazide is not fully understood. However, it is believed that N'-(3-ethoxy-4-hydroxybenzylidene)cyclopentanecarbohydrazide exerts its therapeutic effects by modulating various cellular pathways. N'-(3-ethoxy-4-hydroxybenzylidene)cyclopentanecarbohydrazide has been shown to modulate the expression of various genes involved in oxidative stress, inflammation, and cancer growth.
Biochemical and Physiological Effects:
N'-(3-ethoxy-4-hydroxybenzylidene)cyclopentanecarbohydrazide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) in cells, thereby protecting them from oxidative stress. N'-(3-ethoxy-4-hydroxybenzylidene)cyclopentanecarbohydrazide has also been shown to reduce the levels of pro-inflammatory cytokines, which can reduce inflammation in the body. Additionally, N'-(3-ethoxy-4-hydroxybenzylidene)cyclopentanecarbohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Advantages and Limitations for Lab Experiments
N'-(3-ethoxy-4-hydroxybenzylidene)cyclopentanecarbohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It is also stable and can be stored for long periods of time. However, N'-(3-ethoxy-4-hydroxybenzylidene)cyclopentanecarbohydrazide has some limitations for lab experiments. It is a relatively new compound, and its properties are not fully understood. Additionally, N'-(3-ethoxy-4-hydroxybenzylidene)cyclopentanecarbohydrazide has not been extensively studied in vivo, and its safety and efficacy in humans are not known.
Future Directions
There are several future directions for N'-(3-ethoxy-4-hydroxybenzylidene)cyclopentanecarbohydrazide research. One potential direction is to study the safety and efficacy of N'-(3-ethoxy-4-hydroxybenzylidene)cyclopentanecarbohydrazide in vivo. This would involve conducting animal studies and clinical trials to determine the optimal dosage and potential side effects of N'-(3-ethoxy-4-hydroxybenzylidene)cyclopentanecarbohydrazide. Another potential direction is to study the potential of N'-(3-ethoxy-4-hydroxybenzylidene)cyclopentanecarbohydrazide as a therapeutic agent for various diseases, such as cancer, diabetes, and neurodegenerative diseases. Additionally, further studies could be done to elucidate the mechanism of action of N'-(3-ethoxy-4-hydroxybenzylidene)cyclopentanecarbohydrazide and to identify potential molecular targets for N'-(3-ethoxy-4-hydroxybenzylidene)cyclopentanecarbohydrazide.
Synthesis Methods
N'-(3-ethoxy-4-hydroxybenzylidene)cyclopentanecarbohydrazide can be synthesized through a reaction between 3-ethoxy-4-hydroxybenzaldehyde and cyclopentanecarbohydrazide. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The yield of the synthesis process is dependent on the reaction conditions and the purity of the starting materials.
Scientific Research Applications
N'-(3-ethoxy-4-hydroxybenzylidene)cyclopentanecarbohydrazide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have antioxidant properties that can protect cells from oxidative stress. N'-(3-ethoxy-4-hydroxybenzylidene)cyclopentanecarbohydrazide has also been shown to have anti-inflammatory properties that can reduce inflammation in the body. Additionally, N'-(3-ethoxy-4-hydroxybenzylidene)cyclopentanecarbohydrazide has been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-20-14-9-11(7-8-13(14)18)10-16-17-15(19)12-5-3-4-6-12/h7-10,12,18H,2-6H2,1H3,(H,17,19)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVITAYULWQTNW-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2CCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2CCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49824109 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]cyclopentanecarbohydrazide |
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